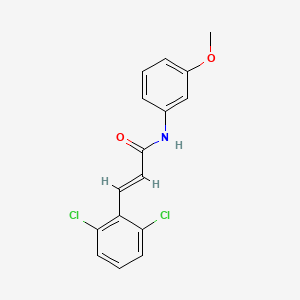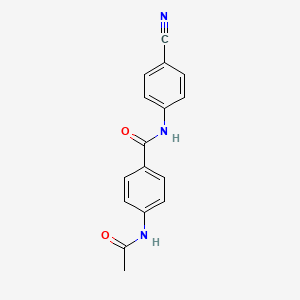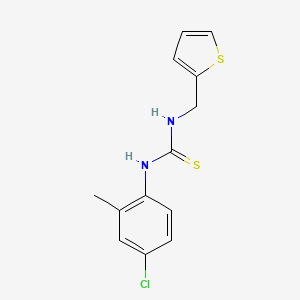![molecular formula C16H15N3OS B5770677 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)
3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied for its anti-inflammatory and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, the compound reduces the production of pro-inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide has anti-inflammatory and analgesic effects in animal models. The compound has been shown to reduce inflammation and pain in models of acute and chronic inflammation. It has also been shown to have neuroprotective effects in models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that the compound has anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Another area of interest is its potential use in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models and may be effective in treating conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide involves the reaction between 3-methylbenzoic acid, thioacetic acid, and hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with 2-chloromethylthiophene to yield the final product.
Applications De Recherche Scientifique
3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Propriétés
IUPAC Name |
3-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-4-2-5-13(10-12)16(20)18-15-7-8-17-19(15)11-14-6-3-9-21-14/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTZSHWXWCTGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B5770599.png)


![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)

![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)

![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)

![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)